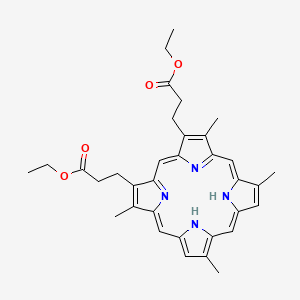
21H,18-dipropanoic acid, 3,7,12,17-tetramethyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as in hemoglobin and chlorophyll. This particular compound is characterized by its tetramethyl groups and diethyl ester functionalities, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate typically involves the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin core. This is followed by esterification reactions to introduce the diethyl ester groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce significant quantities of the compound with consistent quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The ester groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin quinones, while reduction can produce reduced porphyrin species with altered electronic properties.
Scientific Research Applications
Diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism by which diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate exerts its effects is largely dependent on its ability to interact with light and other molecules. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. The porphyrin ring structure allows for efficient energy transfer and interaction with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3,3’-(7,12-diethyl-3,8,13,17-tetramethylporphyrin-2,18-diyl)dipropanoate
- 3,3’-(7,12-Diethyl-3,8,13,17-tetramethyl-2,18-porphyrindiyl)dipropanoic acid
- Mesoporphyrin IX dimethyl ester
Uniqueness
Diethyl 3,3’-(3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate is unique due to its specific ester groups and tetramethyl substitutions, which confer distinct electronic and steric properties. These features make it particularly suitable for applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
10591-30-7 |
|---|---|
Molecular Formula |
C34H38N4O4 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
ethyl 3-[18-(3-ethoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H38N4O4/c1-7-41-33(39)11-9-25-21(5)29-16-24-13-19(3)27(35-24)15-23-14-20(4)28(36-23)17-30-22(6)26(10-12-34(40)42-8-2)32(38-30)18-31(25)37-29/h13-18,35-36H,7-12H2,1-6H3 |
InChI Key |
MVVHRJDQXXFHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC3=CC(=C(N3)C=C4C=C(C(=CC5=NC(=CC1=N2)C(=C5C)CCC(=O)OCC)N4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


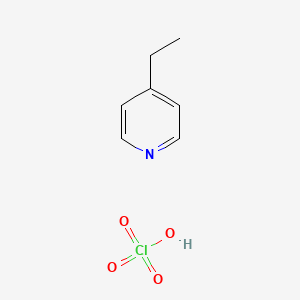
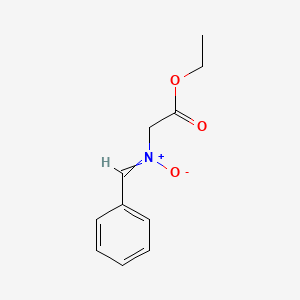
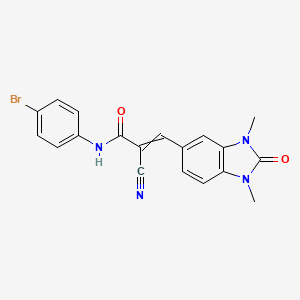
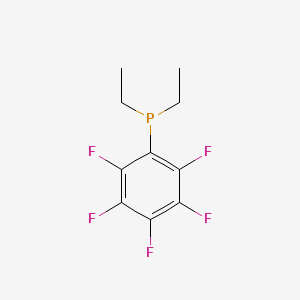
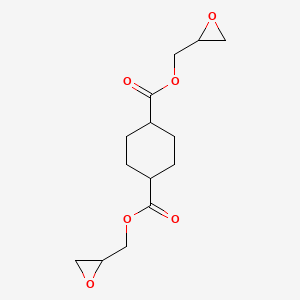
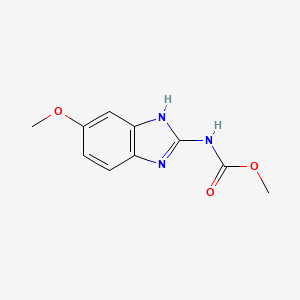
![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)
![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)


![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)

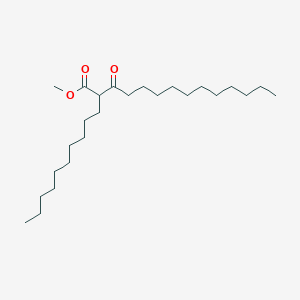
![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
